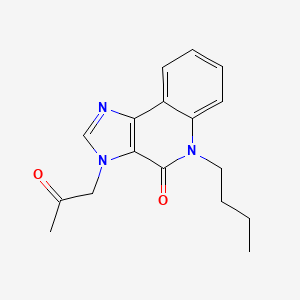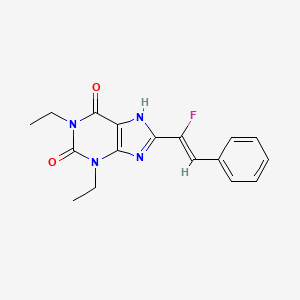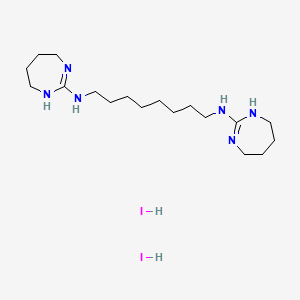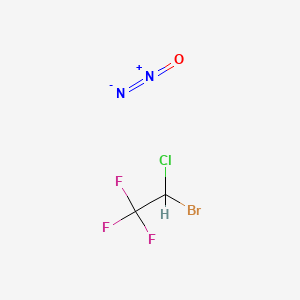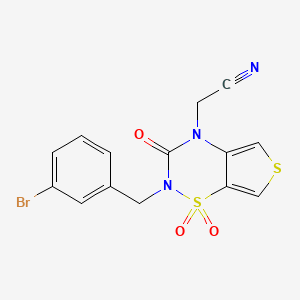
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the piperazine core through a cyclization reaction.
Step 2: Introduction of the 2-methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl group via nucleophilic substitution.
Step 3: Attachment of the p-aminophenethyl group through a coupling reaction.
Step 4: Formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool in biochemical assays.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Use in the production of pharmaceuticals or specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to receptors: Modulating receptor activity to produce a physiological response.
Enzyme inhibition: Blocking enzyme activity to alter metabolic pathways.
Signal transduction: Affecting intracellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methyl-2-(N-acetyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate
- 1-(2-Methyl-2-(N-propionyl-p-hydroxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate
Uniqueness
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate is unique due to its specific functional groups and structural configuration, which may confer distinct pharmacological properties compared to similar compounds.
Propiedades
Número CAS |
91098-76-9 |
|---|---|
Fórmula molecular |
C31H42N4O14 |
Peso molecular |
694.7 g/mol |
Nombre IUPAC |
N-[1-[4-[2-(4-aminophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid |
InChI |
InChI=1S/C25H36N4O2.3C2H2O4/c1-4-25(30)29(23-9-11-24(31-3)12-10-23)20(2)19-28-17-15-27(16-18-28)14-13-21-5-7-22(26)8-6-21;3*3-1(4)2(5)6/h5-12,20H,4,13-19,26H2,1-3H3;3*(H,3,4)(H,5,6) |
Clave InChI |
XCIQJFPWFJNRHI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=CC=C(C=C1)OC)C(C)CN2CCN(CC2)CCC3=CC=C(C=C3)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



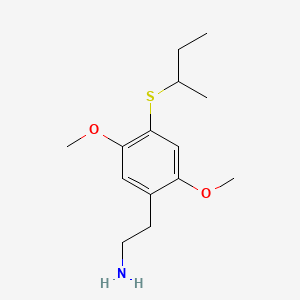
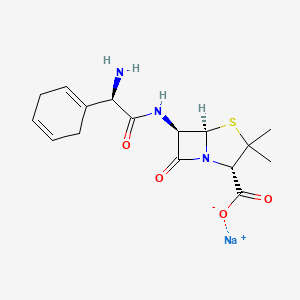
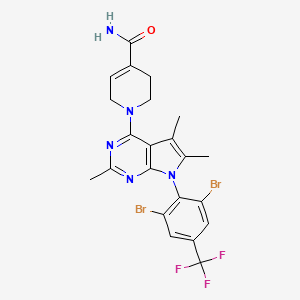
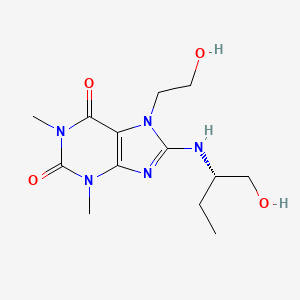



![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)
